![molecular formula C8H15ClO4S B13633010 [2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride CAS No. 2171879-79-9](/img/structure/B13633010.png)
[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride is a chemical compound with the molecular formula C8H15ClO4S. It is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride typically involves the reaction of oxane derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and methanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonate ethers can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfoxides.
Reduction Products: Reduction typically yields alcohols or thiols.
Aplicaciones Científicas De Investigación
[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride involves the formation of a reactive intermediate that can interact with various nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacking the oxane ring structure.
Tosyl Chloride: Another sulfonyl chloride compound used in organic synthesis, but with a toluene group instead of the oxane ring.
Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride due to the presence of electron-withdrawing trifluoromethyl groups.
Uniqueness
The presence of the oxane ring in [2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride imparts unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in synthetic chemistry for the development of complex molecules.
Propiedades
Número CAS |
2171879-79-9 |
|---|---|
Fórmula molecular |
C8H15ClO4S |
Peso molecular |
242.72 g/mol |
Nombre IUPAC |
[2-(methoxymethyl)oxan-2-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO4S/c1-12-6-8(7-14(9,10)11)4-2-3-5-13-8/h2-7H2,1H3 |
Clave InChI |
KSLXKKOAMKXNOE-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CCCCO1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


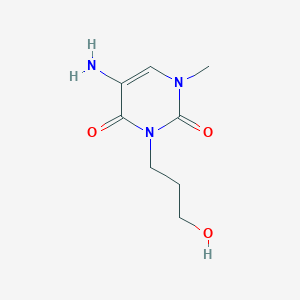

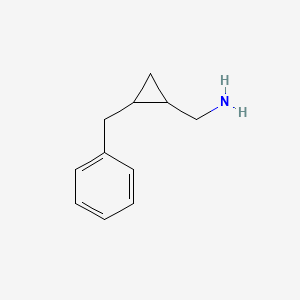
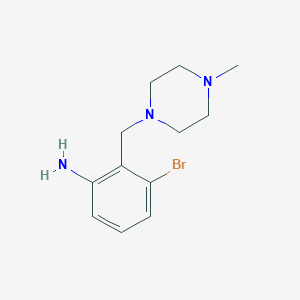
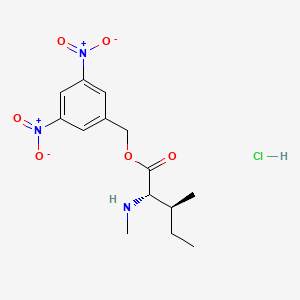

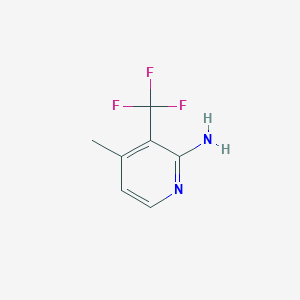
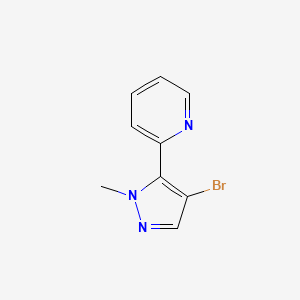
![Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13632985.png)
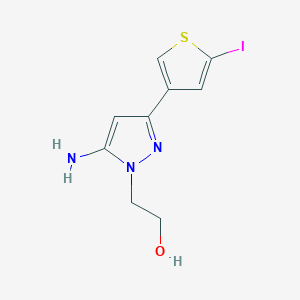
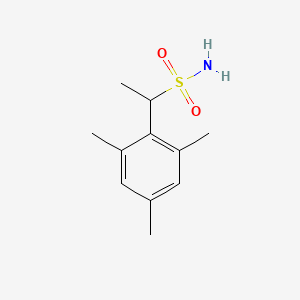
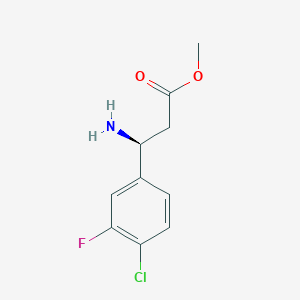
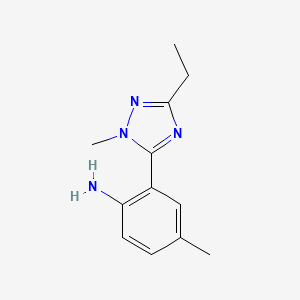
![2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13633004.png)
